MeBIO MeBIO MeBIO is a control analog of the GSK3α/β inhibitor, BIO. It displays minimal activity against Cdk1/Cyclin B, GSK3α/β, and Cdk5/p25 (IC50s = 92.0, 44-100, and >100 μM, respectively). MeBIO has been identified as an aryl hydrocarbon receptor (AhR) agonist (EC50s = 20 and 93 nM for yeast and a hepatoma cell line, respectively) that causes AhR to translocate to the nucleus.
MeBIO is an indirubin, which has been suggested to possess the structural basis for a potent and selective inhibitor of glycogen synthase kinase-3 (GSK3) and cyclin-dependent kinases.
MeBIO is a negative control analog of BIO, and an aryl hydrocarbon receptor (AhR) agonist. It causes redistribution of AhR to the nucleus.
Brand Name: Vulcanchem
CAS No.: 667463-95-8
VCID: VC0534862
InChI: InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
SMILES: CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Molecular Formula: C17H12BrN3O2
Molecular Weight: 370.2 g/mol

MeBIO

CAS No.: 667463-95-8

Cat. No.: VC0534862

Molecular Formula: C17H12BrN3O2

Molecular Weight: 370.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MeBIO - 667463-95-8

Specification

Description MeBIO is a control analog of the GSK3α/β inhibitor, BIO. It displays minimal activity against Cdk1/Cyclin B, GSK3α/β, and Cdk5/p25 (IC50s = 92.0, 44-100, and >100 μM, respectively). MeBIO has been identified as an aryl hydrocarbon receptor (AhR) agonist (EC50s = 20 and 93 nM for yeast and a hepatoma cell line, respectively) that causes AhR to translocate to the nucleus.
MeBIO is an indirubin, which has been suggested to possess the structural basis for a potent and selective inhibitor of glycogen synthase kinase-3 (GSK3) and cyclin-dependent kinases.
MeBIO is a negative control analog of BIO, and an aryl hydrocarbon receptor (AhR) agonist. It causes redistribution of AhR to the nucleus.
CAS No. 667463-95-8
Molecular Formula C17H12BrN3O2
Molecular Weight 370.2 g/mol
IUPAC Name 6-bromo-1-methyl-3-(3-nitroso-1H-indol-2-yl)indol-2-ol
Standard InChI InChI=1S/C17H12BrN3O2/c1-21-13-8-9(18)6-7-11(13)14(17(21)22)16-15(20-23)10-4-2-3-5-12(10)19-16/h2-8,19,22H,1H3
Standard InChI Key PIDGGJYETVQYET-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Canonical SMILES CN1C2=C(C=CC(=C2)Br)C(=C1O)C3=C(C4=CC=CC=C4N3)N=O
Appearance Solid powder

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